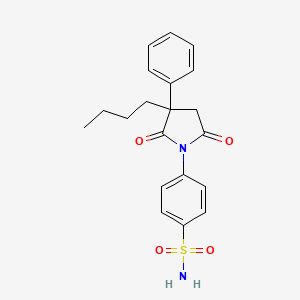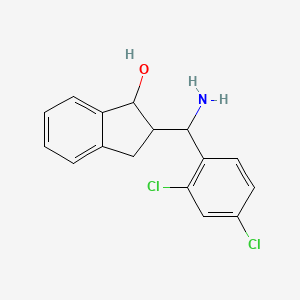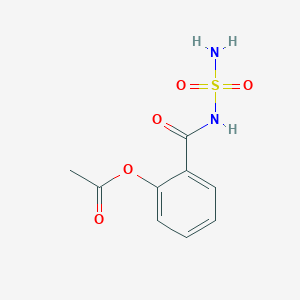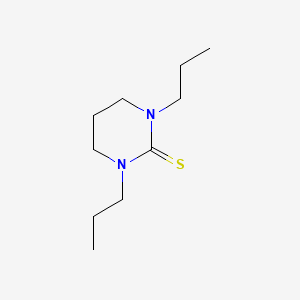
2-(Prop-2-en-1-yl)cyclooctan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allylcyclooctanone is an organic compound belonging to the class of cycloalkanes It features a cyclooctane ring with an allyl group and a ketone functional group
Synthetic Routes and Reaction Conditions:
Alkylation of Cyclooctanone: One common method involves the alkylation of cyclooctanone with allyl bromide in the presence of a strong base such as sodium amide.
Ketonic Hydrolysis: Another method involves the ketonic hydrolysis of ethyl 1-allyl-2-ketocyclooctanecarboxylate, which is prepared by the alkylation of ethyl 2-ketocyclooctanecarboxylate.
Industrial Production Methods: Industrial production methods for 2-Allylcyclooctanone are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Oxidation: 2-Allylcyclooctanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols, while reduction of the allyl group can lead to saturated derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to various substituted cyclooctanone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or saturated hydrocarbons.
Substitution: Various substituted cyclooctanone derivatives.
科学的研究の応用
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and can be studied for potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Allylcyclooctanone depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The allyl group can undergo metabolic transformations, while the ketone group can participate in hydrogen bonding and other interactions with biological molecules.
類似化合物との比較
2-Allylcyclohexanone: Similar structure but with a six-membered ring.
2-Allylcyclopentanone: Similar structure but with a five-membered ring.
Cyclooctanone: Lacks the allyl group but has the same ring structure.
Uniqueness: 2-Allylcyclooctanone is unique due to its eight-membered ring, which imparts different steric and electronic properties compared to smaller ring analogs
特性
CAS番号 |
38931-77-0 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
2-prop-2-enylcyclooctan-1-one |
InChI |
InChI=1S/C11H18O/c1-2-7-10-8-5-3-4-6-9-11(10)12/h2,10H,1,3-9H2 |
InChIキー |
QWMSGRAERMWGNJ-UHFFFAOYSA-N |
正規SMILES |
C=CCC1CCCCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



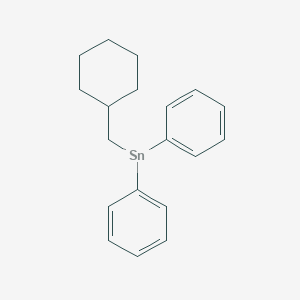
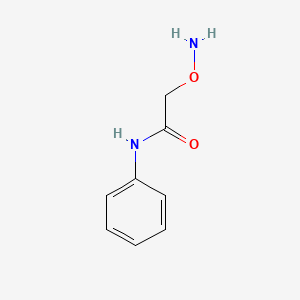
![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
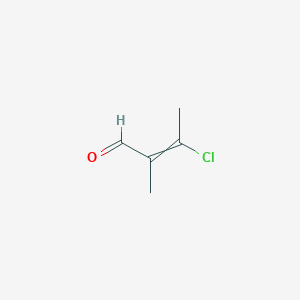

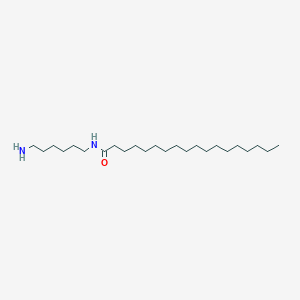
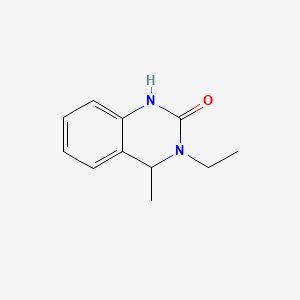
![2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14678508.png)
